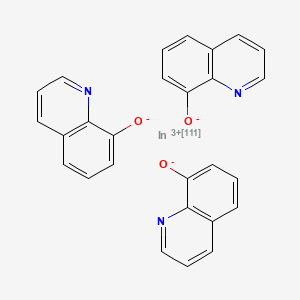

Tris(8-quinolinolato)indium-(111)in

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

インジウム In-111 オキシキノリンは、主に自家白血球の放射性標識に使用される放射性医薬品診断薬です。この化合物は、放射性同位体インジウム-111とオキシキノリンの3:1飽和錯体で構成されています。インジウム-111は、異性体転移と電子捕獲によりカドミウム-111に崩壊し、ガンマ線カメラで検出可能なガンマ線を放出します。 この特性により、炎症過程や感染症の検出のための核医学において非常に役立ちます .

準備方法

インジウム In-111 オキシキノリンは、インジウム-111 塩化物を酸性媒体中のオキシキノリン溶液と混合することによって調製されます。次に、混合物を中和して精製します。最終生成物は、pH 範囲が 6.5 から 7.5 の、無菌、非発熱性、等張性水溶液です。 溶液1ミリリットルには、インジウム-111が 37 MBq(1 mCi)、オキシキノリンが 50 マイクログラム、ポリスルベート 80が 100 マイクログラム、HEPES バッファーが 6 ミリグラム(0.75% 塩化ナトリウム溶液中)が含まれています .

化学反応の分析

インジウム In-111 オキシキノリンは、いくつかのタイプの化学反応を起こします。

酸化と還元: インジウム-111は、電子捕獲(還元過程)によって崩壊し、カドミウム-111を生成します。

置換: 錯体は、特定の条件下でオキシキノリン配位子が他の配位子に置き換えられる置換反応を起こす可能性があります。

錯体形成: インジウムは、オキシキノリンと飽和(1:3)錯体を形成し、これは中性で脂溶性であり、細胞膜を透過することを可能にします

これらの反応で使用される一般的な試薬および条件には、それぞれ塩酸や水酸化ナトリウムなどの酸性剤や中和剤が含まれます。 インジウム-111の崩壊から生成される主要な生成物はカドミウム-111です .

4. 科学研究への応用

インジウム In-111 オキシキノリンは、科学研究においてさまざまな用途があります。

核医学: 感染症や炎症性疾患の検出のために、白血球の標識に広く使用されています。 .

血小板動態: 血小板動態を研究し、血栓塞栓症患者の血栓形成を検出するために使用されます.

腫瘍イメージング: この化合物は、特に従来のイメージング技術が不確実な場合に、腫瘍イメージングに使用されます。

細胞トラフィックとバイオディストリビューション: インジウム In-111 オキシキノリンは、in vivo での細胞トラフィックとバイオディストリビューションを研究するために貴重であり、これは幹細胞研究や細胞ベースの治療法の開発において重要です.

科学的研究の応用

Nuclear Medicine

Indium In-111 oxyquinoline is extensively used in nuclear medicine for various diagnostic purposes:

- Leukocyte Labeling : It is primarily used for labeling autologous leukocytes, which are then reinfused into patients to detect infections and inflammatory diseases. This method enhances the visualization of leukocyte migration in response to infection or inflammation .

- Tumor Imaging : The compound plays a crucial role in tumor imaging, particularly in cases where conventional imaging techniques are inconclusive. It has been shown to effectively localize tumors through targeted imaging .

Platelet Kinetics

Indium In-111 oxyquinoline is utilized to study platelet kinetics and detect thrombus formation in patients with thromboembolic disorders. This application is vital for understanding blood clotting mechanisms and developing treatments for related conditions .

Cell Trafficking and Biodistribution Studies

The compound is valuable for studying cell trafficking and biodistribution in vivo, which is crucial in stem cell research and the development of cell-based therapies. By tracking the movement of labeled cells, researchers can gain insights into therapeutic efficacy and safety .

Clinical Application of Indium In-111 Oxyquinoline

A study demonstrated the effectiveness of Indium In-111 oxyquinoline in diagnosing infections by labeling leukocytes from patients with suspected inflammatory diseases. The labeled cells were reinfused, allowing for precise localization of infection sites using gamma camera imaging .

| Study | Objective | Findings |

|---|---|---|

| Clinical Study on Infection Diagnosis | Evaluate the efficacy of Indium In-111 labeled leukocytes | Enhanced detection of abscesses and inflammatory lesions compared to conventional methods |

Tumor Imaging Research

Research involving Indium In-111 oxyquinoline highlighted its utility in tumor imaging where standard imaging modalities failed. Patients with difficult-to-diagnose tumors showed improved outcomes with targeted imaging using this radiopharmaceutical .

| Study | Objective | Findings |

|---|---|---|

| Tumor Imaging Study | Assess the effectiveness of Indium In-111 for tumor localization | Successful identification of tumors not visible on standard scans |

Pharmacokinetics and Clearance

The pharmacokinetics of Indium In-111 oxyquinoline reveal critical insights into its behavior post-administration:

- Half-life : The physical half-life of indium-111 is approximately 67.2 hours, with biological half-lives varying based on individual patient factors .

- Clearance : Following administration, about 30% of the dose accumulates in the spleen and liver, with significant retention observed up to 72 hours post-injection .

作用機序

インジウム In-111 オキシキノリンは、細胞膜を透過できる中性で脂溶性の錯体を形成することで作用します。細胞内に入ると、インジウムはオキシキノリン錯体から分離し、細胞質成分に結合します。遊離したオキシキノリンは細胞から放出されます。 インジウム-111は、異性体転移と電子捕獲によってカドミウム-111に崩壊し、ガンマ線カメラで検出可能なガンマ線を放出します .

類似化合物との比較

インジウム In-111 オキシキノリンは、炎症過程の検出のための白血球の放射性標識における特定の使用により、独自の特徴を持っています。類似の化合物には、次のようなものがあります。

インジウム In-111 塩化物: 診断イメージング手順におけるモノクローナル抗体の放射性標識に使用されます.

インジウム In-111 ペンテトレチド: 神経内分泌腫瘍のイメージングに使用されます.

フッ素-18とジルコニウム-89標識化合物: これらは、特定のイメージングアプリケーションにおいて優れた感度と空間分解能を持つ、新たな代替品です.

インジウム In-111 オキシキノリンは、優れたin vivo安定性、低毒性、および汎用性の高い標識特性により、さまざまな診断および研究アプリケーションにおいて貴重なツールとなっています .

生物活性

Tris(8-quinolinolato)indium-(111)in, commonly referred to as Indium In-111 oxyquinoline, is a radiopharmaceutical compound primarily utilized in nuclear medicine for imaging and diagnostic purposes. Its biological activity is largely attributed to its ability to bind to leukocytes, enabling the localization of inflammatory processes and infections within the body. This article delves into the biological activity of this compound, exploring its mechanisms, pharmacokinetics, and clinical applications.

The mechanism of action of this compound involves several key steps:

- Complex Formation : The compound forms a stable complex with the indium-111 isotope and 8-hydroxyquinoline (oxine), which is lipid-soluble and can penetrate cellular membranes.

- Leukocyte Labeling : Following intravenous administration, the complex binds to leukocytes outside the body. This process enhances the visualization of leukocyte migration in response to infection or inflammation.

- Gamma Emission : As indium-111 decays by isomeric transition and electron capture, it emits gamma rays detectable by gamma cameras, facilitating imaging of targeted areas within the body .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion:

- Absorption : Approximately 30% of the administered dose is taken up by the spleen and liver within 2-48 hours post-injection .

- Distribution : The biological half-life varies; about 9.5% to 24.4% remains in whole blood, with a biological half-time ranging from 2.8 to 5.5 hours for initial clearance .

- Elimination : The majority of the compound is eliminated through decay to stable cadmium, with less than 1% excreted in urine and feces within 24 hours .

Binding Affinity

The binding affinity of this compound for serum proteins is critical for its biological activity:

- Human Serum Albumin (HSA) : Moderate binding affinity has been observed (log K′ = 5.0–5.1), which influences the distribution and efficacy of the compound in vivo .

- Transferrin (Tf) : The presence of transferrin competes with the complex for indium ions, affecting labeling efficiency and overall therapeutic outcomes .

Clinical Applications

This compound is primarily used in diagnostic imaging:

- Infection Detection : It is effective in localizing infections and inflammatory lesions by tracking leukocyte migration.

- Cancer Diagnosis : The compound has potential applications in oncology for imaging tumor-associated leukocyte activity.

Case Studies

Several studies have highlighted the efficacy of this compound in clinical settings:

- Study on Infection Localization : A study demonstrated that patients receiving labeled leukocytes showed significant localization of indium-labeled cells at sites of infection, confirming its utility in diagnosing abscesses .

- Comparative Study with Other Radiopharmaceuticals : Research comparing this compound with other radiopharmaceuticals indicated superior sensitivity in detecting inflammatory processes due to its specific binding properties .

Summary Table of Biological Activity

| Parameter | Value/Description |

|---|---|

| Chemical Structure | C27H18InN3O3 |

| Half-Life | Physical: 67.2 hours; Biological: 2.8 to 5.5 hours |

| Absorption | 30% uptake by spleen/liver |

| Protein Binding | Moderate affinity for HSA (log K′ = 5.0–5.1) |

| Clinical Use | Imaging infections and tumors |

| Major Competing Protein | Transferrin |

特性

Key on ui mechanism of action |

Indium-111 decays by isomeric transition and electron capture to cadmium-111, emitting a gamma ray that can be detected with a gamma ray camera. Following intravenous administration, the lipid-soluble complex is able to penetrate platelet cell membranes. Once inside, Indium detaches from the oxyquinoline complexes and becomes attached to cytoplasmic components. |

|---|---|

CAS番号 |

65389-08-4 |

分子式 |

C27H18InN3O3 |

分子量 |

543.4 g/mol |

IUPAC名 |

indium-111(3+);quinolin-8-olate |

InChI |

InChI=1S/3C9H7NO.In/c3*11-8-5-1-3-7-4-2-6-10-9(7)8;/h3*1-6,11H;/q;;;+3/p-3/i;;;1-4 |

InChIキー |

AEGSYIKLTCZUEZ-FZTWWWDYSA-K |

SMILES |

C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[In+3] |

異性体SMILES |

C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[111In+3] |

正規SMILES |

C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[In+3] |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。